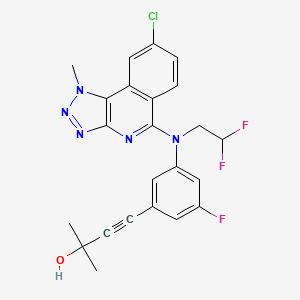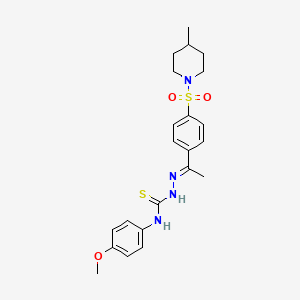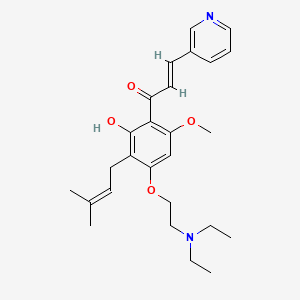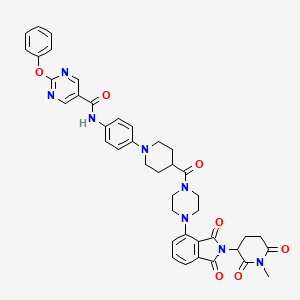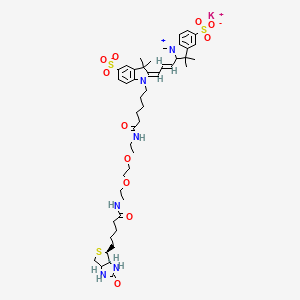
Sulfo-Cy3-PEG3-biotin (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cy3-PEG3-biotin (potassium) is a biotin-modified derivative of the Cy3 (Cyanine3) dye. It contains a TCO (trans-cyclooctene) group, which reacts with the tetrazine functional group in highly specific click chemistry to form a covalent bond. This compound is often used in biological research to track the location and dynamic changes of biomolecules, such as antibodies and proteins, in biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3-PEG3-biotin (potassium) involves the modification of the Cy3 dye with a biotin group and a TCO group. The TCO group is introduced to the Cy3 dye through a series of chemical reactions, including the formation of a covalent bond with the tetrazine functional group. The reaction conditions typically involve the use of organic solvents and specific temperature and pH conditions to ensure the stability and reactivity of the compound .
Industrial Production Methods
Industrial production of Sulfo-Cy3-PEG3-biotin (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control the reaction conditions and ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the chemical structure and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cy3-PEG3-biotin (potassium) primarily undergoes click chemistry reactions, specifically the reaction between the TCO group and the tetrazine functional group. This reaction is highly specific and forms a stable covalent bond. The compound can also participate in other types of reactions, such as substitution and addition reactions, depending on the functional groups present in the reacting molecules .
Common Reagents and Conditions
The common reagents used in the reactions involving Sulfo-Cy3-PEG3-biotin (potassium) include tetrazine-functionalized molecules, organic solvents, and catalysts. The reaction conditions typically involve controlled temperature and pH to ensure the specificity and efficiency of the reactions .
Major Products Formed
The major products formed from the reactions involving Sulfo-Cy3-PEG3-biotin (potassium) are covalently bound biomolecules, such as antibodies and proteins, labeled with the Cy3 dye and biotin. These labeled biomolecules can be used for various applications, including fluorescence imaging and affinity chromatography .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cy3-PEG3-biotin (potassium) has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry reactions to label and track molecules.
Biology: Employed in fluorescence imaging to visualize the location and dynamics of biomolecules in cells and tissues.
Medicine: Utilized in diagnostic assays to detect specific biomolecules, such as antibodies and proteins, in biological samples.
Industry: Applied in affinity chromatography to purify and isolate specific biomolecules from complex mixtures .
Wirkmechanismus
The mechanism of action of Sulfo-Cy3-PEG3-biotin (potassium) involves the formation of a covalent bond between the TCO group and the tetrazine functional group through click chemistry. This reaction is highly specific and efficient, allowing the compound to be covalently bound to biomolecules. The biotin group enables the labeled biomolecules to be detected and isolated using streptavidin-based techniques, while the Cy3 dye provides fluorescence for imaging applications .
Vergleich Mit ähnlichen Verbindungen
Sulfo-Cy3-PEG3-biotin (potassium) can be compared with other biotin-modified fluorescent dyes, such as:
Sulfo-Cy5-PEG3-biotin (potassium): Similar to Sulfo-Cy3-PEG3-biotin but with a different fluorescent dye (Cy5) that emits at a different wavelength.
Sulfo-Cy7-PEG3-biotin (potassium): Another similar compound with a different fluorescent dye (Cy7) that emits at an even longer wavelength.
Sulfo-Cy2-PEG3-biotin (potassium): A related compound with a different fluorescent dye (Cy2) that emits at a shorter wavelength.
The uniqueness of Sulfo-Cy3-PEG3-biotin (potassium) lies in its specific emission wavelength, which makes it suitable for certain fluorescence imaging applications where other dyes may not be optimal .
Eigenschaften
Molekularformel |
C46H63KN6O11S3 |
|---|---|
Molekulargewicht |
1011.3 g/mol |
IUPAC-Name |
potassium;(2E)-1-[6-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C46H64N6O11S3.K/c1-45(2)33-28-31(65(56,57)58)17-19-36(33)51(5)39(45)13-11-14-40-46(3,4)34-29-32(66(59,60)61)18-20-37(34)52(40)23-10-6-7-15-41(53)47-21-24-62-26-27-63-25-22-48-42(54)16-9-8-12-38-43-35(30-64-38)49-44(55)50-43;/h11,13-14,17-20,28-29,35,38,43H,6-10,12,15-16,21-27,30H2,1-5H3,(H5-,47,48,49,50,53,54,55,56,57,58,59,60,61);/q;+1/p-1/t35-,38-,43-;/m0./s1 |
InChI-Schlüssel |
YDWWBXTZNKZTDU-WNQNCJTMSA-M |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)

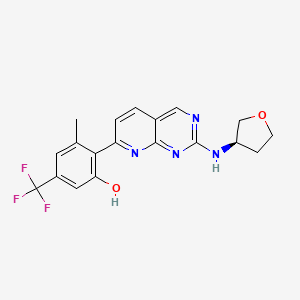

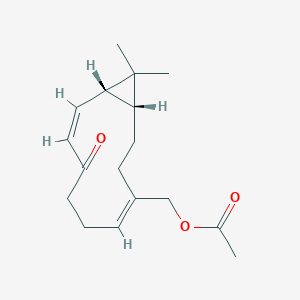
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)

